molecular formula C29H20O3 B11155468 6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11155468
M. Wt: 416.5 g/mol
InChI Key: BREDYSOQYHIFJJ-UHFFFAOYSA-N
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Description

6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a naphthalen-2-yl group attached to a furochromene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and an aldehyde under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction where benzyl chloride is reacted with the furochromene core in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the methyl group: This can be accomplished through a methylation reaction using reagents such as methyl iodide and a strong base like sodium hydride.

    Attachment of the naphthalen-2-yl group: This step may involve a Suzuki coupling reaction where a naphthalen-2-yl boronic acid is coupled with a halogenated furochromene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory drug development.

    Industry: The compound’s properties make it useful in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-5-methyl-3-(naphthalen-1-yl)-7H-furo[3,2-g]chromen-7-one
  • 6-benzyl-5-methyl-3-(phenyl)-7H-furo[3,2-g]chromen-7-one
  • 6-benzyl-5-methyl-3-(anthracen-2-yl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall stability, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C29H20O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-benzyl-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C29H20O3/c1-18-23-15-25-26(22-12-11-20-9-5-6-10-21(20)14-22)17-31-27(25)16-28(23)32-29(30)24(18)13-19-7-3-2-4-8-19/h2-12,14-17H,13H2,1H3

InChI Key

BREDYSOQYHIFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6

Origin of Product

United States

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